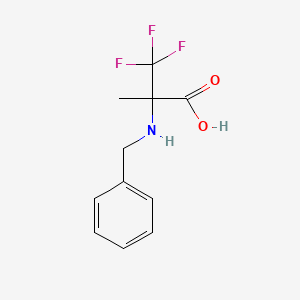

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid

Beschreibung

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid is a fluorinated amino acid derivative characterized by a trifluoromethyl group at the β-carbon, a methyl group at the α-carbon, and a benzylamino substituent. This compound is structurally related to non-proteinogenic amino acids and is of interest in medicinal chemistry due to the metabolic stability and lipophilicity imparted by the trifluoromethyl group .

The molecule’s stereochemistry and substituents influence its physicochemical properties. For example, the trifluoromethyl group enhances electronegativity and resistance to enzymatic degradation compared to non-fluorinated analogs, while the benzylamino group may facilitate interactions with biological targets such as enzymes or receptors .

Eigenschaften

Molekularformel |

C11H12F3NO2 |

|---|---|

Molekulargewicht |

247.21 g/mol |

IUPAC-Name |

2-(benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid |

InChI |

InChI=1S/C11H12F3NO2/c1-10(9(16)17,11(12,13)14)15-7-8-5-3-2-4-6-8/h2-6,15H,7H2,1H3,(H,16,17) |

InChI-Schlüssel |

MLDPNLBSZSRATA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)O)(C(F)(F)F)NCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 3,3,3-trifluoro-2-methylpropanoic acid.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents to facilitate the reaction.

Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Wissenschaftliche Forschungsanwendungen

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the benzylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- Benzylamino vs. Boc Protection: The benzylamino group in the target compound may enhance membrane permeability compared to the Boc-protected analog, which is more suited for synthetic intermediates .

- Trifluoro vs.

- Hydroxy vs. Benzylamino: The hydroxy derivative (CAS 1180497-47-5) lacks the amine functionality, making it more polar and suitable for chiral resolution in asymmetric catalysis .

Pharmacological Relevance

- Compounds like (S)-1-(2-(substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one (from ) share the benzylamino motif and exhibit anticonvulsant activity via GABA-A receptor interactions.

- The hydrochloride salt form (C₁₂H₁₄ClF₃NO₂) likely improves bioavailability, a critical factor for in vivo studies .

Biologische Aktivität

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid is a synthetic compound notable for its unique structural features, including a benzylamino group and trifluoromethyl substituents. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in enzyme interactions and amino acid metabolism.

- Molecular Formula : C12H14F3N1O2

- Molecular Weight : Approximately 247.22 g/mol

- CAS Number : 1526961-92-1

Biological Activity

Research indicates that 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid exhibits significant biological activity. It has been investigated for various pharmacological effects, including:

- Enzyme Inhibition : The compound has shown potential in modulating enzymatic pathways related to amino acid metabolism.

- Cellular Protection : Studies have highlighted its protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is critical in the context of diabetes management .

The exact mechanisms through which 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors or enzymes involved in metabolic pathways.

Case Studies and Research Findings

- Study on Pancreatic β-cell Protection : A study demonstrated that derivatives of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid can protect pancreatic β-cells from ER stress-induced apoptosis. The most potent derivative showed an EC50 value of , indicating high efficacy in enhancing cell viability under stress conditions .

- Amino Acid Metabolism : Another investigation focused on the compound's role in amino acid metabolism, revealing that it could influence metabolic pathways by acting as a substrate or inhibitor for key enzymes involved in these processes.

Comparative Analysis

To better understand the unique properties of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | Lacks the benzyl group | Simpler structure; primarily studied for amino acid metabolism |

| (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid | Contains a hydroxyl group instead of an amino group | Different functional properties due to hydroxyl |

| N-Benzyl-L-alanine | Contains only one fluorine atom | Less fluorinated than the target compound |

| 2-(Benzoylamino)-3,3,3-trifluoro-2-methylpropanoic acid | Benzoyl instead of benzyl | Different aromatic substitution affects reactivity |

This table illustrates how variations in structure can lead to differing chemical behaviors and biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid, and what chiral resolution methods ensure enantiomeric purity?

- Methodological Answer : Synthesis typically involves chiral catalysts or biocatalytic strategies to achieve enantioselectivity. For example, enzymatic methods using ketoreductases or lipases under mild conditions can yield high enantiomeric excess (ee >99%) while minimizing racemization. Amine protection with benzyloxycarbonyl (Cbz) groups is often employed to prevent side reactions, followed by hydrogenolysis for deprotection . Chiral resolution via preparative chiral HPLC (e.g., using amylose- or cellulose-based columns) or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) is critical for isolating enantiopure forms .

Q. What analytical techniques are most effective for characterizing this compound’s structural and stereochemical properties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the trifluoromethyl group and benzylamino substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while circular dichroism (CD) or polarimetry confirms optical activity. X-ray crystallography can resolve absolute stereochemistry for crystalline derivatives .

Q. How does the compound’s solubility profile influence experimental design in aqueous and organic systems?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity, requiring polar aprotic solvents (e.g., DMSO, THF) for dissolution. For biological assays, prepare stock solutions in DMSO (≤5% v/v) to avoid precipitation. Solubility in aqueous buffers can be improved using cyclodextrins or surfactants like Tween-80 .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure forms?

- Methodological Answer : Racemization is minimized by avoiding high temperatures and strong acids/bases. Biocatalytic synthesis at pH 7–8 and temperatures <40°C preserves stereochemical integrity. Use of orthogonal protecting groups (e.g., Fmoc for amines) and inert atmospheres (N₂/Ar) further stabilizes intermediates .

Q. How does the trifluoromethyl group influence metabolic stability and target binding in drug discovery contexts?

- Methodological Answer : The trifluoromethyl group reduces metabolic oxidation by cytochrome P450 enzymes, enhancing plasma half-life. Its electronegativity and steric bulk improve binding affinity to hydrophobic pockets in targets like GABA-A receptors. Comparative studies with non-fluorinated analogs show a 3–5-fold increase in metabolic stability .

Q. What computational approaches are optimal for studying ligand-protein interactions involving this compound?

- Methodological Answer : Use Glide XP docking (Schrödinger Suite) with explicit treatment of hydrophobic enclosure effects. Molecular dynamics (MD) simulations (AMBER or GROMACS) over 100 ns trajectories can assess binding stability. Free energy perturbation (FEP) calculations quantify contributions of the trifluoromethyl group to binding affinity .

Q. How can discrepancies between in vitro activity and in vivo efficacy be systematically addressed?

- Methodological Answer : Perform ADME profiling to identify bioavailability bottlenecks. In vitro hepatocyte assays predict metabolic clearance, while parallel artificial membrane permeability assays (PAMPA) assess passive diffusion. If poor in vivo exposure occurs, prodrug strategies (e.g., esterification of the carboxylic acid) can enhance absorption .

Q. What in vitro models are suitable for evaluating neuropharmacological activity, and how are false positives minimized?

- Methodological Answer : Use primary neuronal cultures or SH-SY5Y cells for GABAergic activity screening. Counter-screen against off-target receptors (e.g., NMDA, serotonin transporters) to rule out non-specific effects. Validate hits in ex vivo brain slice electrophysiology to confirm functional modulation of synaptic transmission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.